molecular formula C11H14O4 B14296502 3-(Dimethoxymethyl)-2-hydroxy-5-methylbenzaldehyde CAS No. 113790-38-8

3-(Dimethoxymethyl)-2-hydroxy-5-methylbenzaldehyde

Cat. No.: B14296502
CAS No.: 113790-38-8
M. Wt: 210.23 g/mol
InChI Key: LRWMXNNCIROYIL-UHFFFAOYSA-N
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Description

3-(Dimethoxymethyl)-2-hydroxy-5-methylbenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzene ring substituted with a dimethoxymethyl group, a hydroxyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethoxymethyl)-2-hydroxy-5-methylbenzaldehyde typically involves the reaction of 2-hydroxy-5-methylbenzaldehyde with dimethoxymethane under acidic conditions. The reaction proceeds through the formation of an acetal intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a controlled temperature to ensure the formation of the acetal intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethoxymethyl)-2-hydroxy-5-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-(Dimethoxymethyl)-2-hydroxy-5-methylbenzoic acid.

    Reduction: 3-(Dimethoxymethyl)-2-hydroxy-5-methylbenzyl alcohol.

    Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

3-(Dimethoxymethyl)-2-hydroxy-5-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Dimethoxymethyl)-2-hydroxy-5-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethoxymethyl)-2-hydroxybenzaldehyde: Lacks the methyl group at the 5-position.

    2-Hydroxy-5-methylbenzaldehyde: Lacks the dimethoxymethyl group.

    3-(Dimethoxymethyl)-5-methylbenzaldehyde: Lacks the hydroxyl group at the 2-position.

Uniqueness

3-(Dimethoxymethyl)-2-hydroxy-5-methylbenzaldehyde is unique due to the presence of both the dimethoxymethyl and hydroxyl groups on the benzene ring, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

113790-38-8

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

3-(dimethoxymethyl)-2-hydroxy-5-methylbenzaldehyde

InChI

InChI=1S/C11H14O4/c1-7-4-8(6-12)10(13)9(5-7)11(14-2)15-3/h4-6,11,13H,1-3H3

InChI Key

LRWMXNNCIROYIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(OC)OC)O)C=O

Origin of Product

United States

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